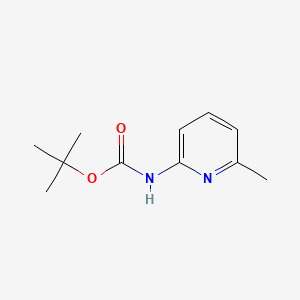

tert-Butyl (6-methylpyridin-2-yl)carbamate

Cat. No. B1280463

Key on ui cas rn:

205676-84-2

M. Wt: 208.26 g/mol

InChI Key: XSVAARVWQDEAEL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08653269B2

Procedure details

55.6 g (0.75 moles) of t-butanol and 450 mL of chloroform were added to a reaction system followed by blowing in 65.3 g (0.66 moles) of phosgene over the course of 2.5 hours while holding the internal temperature at −5° C. to 0° C., and then simultaneously supplying a mixed solution containing 32.4 g (0.30 moles) of 2-amino-6-picoline, 133.5 g (1.32 moles) of triethylamine and 300 mL of chloroform to the reaction system over the course of 2.5 hours using a metering pump (supply rate: 3 mL/min). After supplying the mixed solution, the solution was stirred for 1 hour at 0° C. Next, water and 28% sodium hydroxide were sequentially added while holding the internal temperature at 0° C. or lower. After separating the liquid, the aqueous phase was extracted with chloroform, and the organic phases were combined and mixed. A portion of the organic phase was sampled and subjected to quantitative analysis by HPLC. The target (6-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester was obtained at yield of 98%. Only an extremely small amount of 1,3-bis-(6-methyl-pyridin-2-yl)-urea (urea compound) was present.

Yield

98%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].[C:6](Cl)(Cl)=[O:7].[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[N:12]=1.C(N(CC)CC)C.[OH-].[Na+]>O.C(Cl)(Cl)Cl>[C:1]([O:5][C:6](=[O:7])[NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[N:12]=1)([CH3:4])([CH3:3])[CH3:2] |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

55.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)O

|

|

Name

|

|

|

Quantity

|

450 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

65.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

32.4 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC(=CC=C1)C

|

|

Name

|

|

|

Quantity

|

133.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the solution was stirred for 1 hour at 0° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at −5° C. to 0° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 0° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After separating the liquid

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase was extracted with chloroform

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed

|

ALIQUOT

|

Type

|

ALIQUOT

|

|

Details

|

A portion of the organic phase was sampled

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)OC(NC1=NC(=CC=C1)C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 98% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |